MAGE-3 Peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MAGE-3 Peptide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of the core structure, followed by the addition of various functional groups through a series of reactions such as amination, carboxylation, and peptide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of advanced techniques such as flow chemistry, automated synthesis, and biocatalysis.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other complex organic molecules with comparable structures and functional groups. Examples may include peptides, polypeptides, and other amino acid derivatives.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity compared to similar compounds.
Actividad Biológica
The MAGE-3 peptide, derived from the MAGE-3 gene, is a significant target in cancer immunotherapy due to its expression in various tumors while remaining silent in normal tissues, with the exception of the testis. This unique expression pattern makes MAGE-3 peptides attractive candidates for specific anti-tumor immunization strategies. This article delves into the biological activity of MAGE-3 peptides, focusing on their immunogenic properties, mechanisms of action, and case studies that highlight their therapeutic potential.
Overview of this compound
MAGE-3 is a member of the cancer/testis (CT) antigen family, which is primarily expressed in malignant tissues. The protein consists of 315 amino acids and has been shown to elicit immune responses through various HLA (human leukocyte antigen) molecules, particularly HLA-A and HLA-DR. The ability of MAGE-3 peptides to bind to these HLA molecules facilitates their recognition by T cells, thereby triggering anti-tumor immunity.
T Cell Activation
MAGE-3 peptides are recognized by cytotoxic T lymphocytes (CTLs) and CD4+ T helper cells. Research indicates that specific MAGE-3 epitopes can stimulate robust immune responses:
- HLA-A1 and HLA-A2 Restricted Epitopes : Studies have demonstrated that CTLs can recognize MAGE-3 peptides presented by HLA-A1 and HLA-A2 molecules. For instance, the peptide FLWGPRALV has shown strong binding affinity to HLA-A2 and can induce CTL activation when presented on autologous lymphoblasts .
- CD4+ T Cell Responses : MAGE-3 peptides also activate CD4+ T cells, particularly those recognizing epitopes presented by HLA-DR. A study found that CD4+ T cells stimulated with a pool of MAGE-3 peptides exhibited significant proliferation and cytokine production (IFN-γ), indicating a Th1 type immune response .
Table 1: Summary of MAGE-3 Peptides and Their Corresponding HLA Restrictions
Peptide Sequence | HLA Restriction | Immune Response Type |
---|---|---|
KVAELVHFL | HLA-A*0201 | CTL Activation |
FLWGPRALV | HLA-A*0201 | CTL Activation |
MAGE-3 281–295 | HLA-DR | CD4+ T Cell Activation |
New HLA-A24 Peptide | HLA-A24 | CTL Activation |
The biological activity of MAGE-3 peptides involves several mechanisms:
- Peptide Presentation : The processing and presentation of MAGE-3 peptides on major histocompatibility complex (MHC) molecules are crucial for T cell recognition. Studies have shown that endogenous processing can lead to the presentation of these peptides on both MHC class I and class II molecules .
- Cytokine Production : Upon activation, T cells produce cytokines such as IFN-γ, which play a vital role in orchestrating the immune response against tumor cells. The predominance of IFN-γ production over IL-4 suggests a shift towards a Th1 response, which is typically associated with effective anti-tumor activity .
- Cross-Reactivity : Some studies indicate that TCRs engineered to recognize MAGE-3 peptides exhibit cross-reactivity with other related tumor antigens (e.g., MAGE-A12). This property enhances the potential for broader therapeutic applications across different tumor types .
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy of this compound-based vaccines:
- Dendritic Cell Vaccination : In one trial, melanoma patients were vaccinated with dendritic cells pulsed with MAGE-3 peptides. The results indicated an increase in the activity of non-vaccine anti-tumor cells, suggesting that this compound vaccination can enhance overall anti-tumor immunity .
- Adoptive Cell Transfer : Another study involved transducing peripheral blood lymphocytes (PBLs) with TCRs specific for MAGE-3 peptides. These engineered PBLs demonstrated potent cytolytic activity against tumors expressing MAGE antigens, highlighting the potential for adoptive cell therapy using MAGE-specific TCRs .
Propiedades
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H71N11O15/c1-7-26(6)40(58-44(69)35-9-8-16-59(35)47(72)33(20-38(64)65)55-46(71)39(25(4)5)57-41(66)30(49)14-15-37(62)63)45(70)51-22-36(61)53-32(19-28-21-50-23-52-28)43(68)54-31(17-24(2)3)42(67)56-34(48(73)74)18-27-10-12-29(60)13-11-27/h10-13,21,23-26,30-35,39-40,60H,7-9,14-20,22,49H2,1-6H3,(H,50,52)(H,51,70)(H,53,61)(H,54,68)(H,55,71)(H,56,67)(H,57,66)(H,58,69)(H,62,63)(H,64,65)(H,73,74)/t26-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSPZUXOMNGPM-DVMOMJLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H71N11O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.